molecular formula C15H24 B1666860 beta-Bourbonene CAS No. 5208-59-3

beta-Bourbonene

Cat. No.: B1666860
CAS No.: 5208-59-3
M. Wt: 204.35 g/mol
InChI Key: YIRAHEODBQONHI-UHFFFAOYSA-N
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Description

Beta-Bourbonene: is a sesquiterpene, a class of terpenes that consist of three isoprene units. It is a naturally occurring compound found in various essential oils, including ylang-ylang oil and cananga oil. The molecular formula of this compound is C15H24 , and it has a molecular weight of 204.3511 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Bourbonene can be synthesized through the photochemical reaction of germacrene D, which is found in essential oils such as ylang-ylang oil and cananga oil. The process involves irradiating the essential oil containing germacrene D with the light of a low-pressure or high-pressure mercury lamp .

Industrial Production Methods: The industrial production of this compound typically involves the isolation of germacrene D from essential oils, followed by its conversion to this compound through photochemical reactions. This method is preferred due to its high yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: Beta-Bourbonene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Beta-Bourbonene exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Beta-Bourbonene is unique among sesquiterpenes due to its specific chemical structure and properties. Similar compounds include:

This compound stands out due to its specific applications in medicine and industry, particularly its potential anticancer properties and use in fragrance production.

Properties

CAS No.

5208-59-3

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

1-methyl-5-methylidene-8-propan-2-yltricyclo[5.3.0.02,6]decane

InChI

InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)13(12)14(11)15/h9,11-14H,3,5-8H2,1-2,4H3

InChI Key

YIRAHEODBQONHI-UHFFFAOYSA-N

SMILES

CC(C)C1CCC2(C1C3C2CCC3=C)C

Isomeric SMILES

CC(C)[C@@H]1CC[C@@]2([C@H]1[C@@H]3[C@H]2CCC3=C)C

Canonical SMILES

CC(C)C1CCC2(C1C3C2CCC3=C)C

Appearance

Solid powder

density

0.899-0.908

5208-59-3

physical_description

Colourless to yellow oily liquid;  Woody aroma

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Insoluble in water;  soluble in most fixed oils
Soluble (in ethanol)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

beta-Bourbonene;  β-bourbonene;  (-)-beta-Bourbonene;  b-Bourbonene;  (-)-beta-bourbonene;  beta-bourbenene b-Bourbonene beta-bourbonene (-)-beta-bourbonene.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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